3-(2-Cyanoethylamino)propanenitrile;nitric acid

Description

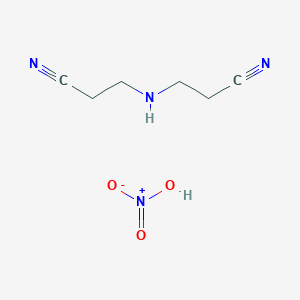

3-(2-Cyanoethylamino)propanenitrile (CAS 111-94-4) is a nitrile derivative with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol . Its IUPAC name reflects its structure: two cyanoethyl (-CH₂CN) groups linked by an imino (-NH-) bridge. This compound is also known as 3,3'-iminodipropionitrile (IDPN) and is widely used in organic synthesis, particularly as a precursor in heterocyclic chemistry . For example, it reacts with potassium tert-butoxide to form intermediates for pharmaceutical applications .

Properties

CAS No. |

10526-41-7 |

|---|---|

Molecular Formula |

C6H10N4O3 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

3-(2-cyanoethylamino)propanenitrile;nitric acid |

InChI |

InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |

InChI Key |

KFHHVINMEMAKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCC#N)C#N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:

Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as .

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is used as a building block in the synthesis of biologically active molecules.

Nitric acid: is widely used in:

Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.

Biology: For the digestion of biological samples in analytical procedures.

Medicine: In the production of pharmaceuticals and diagnostic reagents.

Industry: In the manufacture of fertilizers, explosives, and other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.

Comparison with Similar Compounds

Key Structural and Functional Variations:

Research Findings:

- Reactivity: The imino bridge in 3-(2-Cyanoethylamino)propanenitrile facilitates nucleophilic substitution reactions, making it versatile in synthesizing heterocycles like pyrazoles and triazines .

- Industrial Use: Sulfanyl analogs (e.g., 3-(2-Cyanoethylsulfanyl)propanenitrile) are employed in materials science due to their stability and sulfur-based reactivity .

Comparison of Nitric Acid with Similar Compounds

However, general knowledge suggests:

- Sulfuric Acid (H₂SO₄): Stronger acid (pKa ~-3 vs. ~-1 for HNO₃), used in petroleum refining.

- Hydrochloric Acid (HCl) : Less oxidizing, commonly used in pickling and pH adjustment.

- Acetic Acid (CH₃COOH) : Weak acid (pKa ~4.76), used in food and polymer industries.

Safety Note: Nitric acid’s oxidizing nature requires stringent handling protocols, especially at high concentrations .

Data Tables

Physical Properties of 3-(2-Cyanoethylamino)propanenitrile and Analogs

| Property | 3-(2-Cyanoethylamino)propanenitrile | N-(2-Cyanoethyl)-N-ethylaniline | 3-(2-Cyanoethylsulfanyl)propanenitrile |

|---|---|---|---|

| Molecular Weight | 123.16 | 185.26 | 140.21 |

| Boiling Point | Not reported | Not reported | Not reported |

| Density | Not reported | Not reported | Not reported |

| Key Functional Groups | Cyano, imino | Cyano, phenyl, ethyl | Cyano, sulfanyl |

Biological Activity

3-(2-Cyanoethylamino)propanenitrile; nitric acid, with the CAS number 10526-41-7, is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 172.14 g/mol |

| IUPAC Name | 3-(2-Cyanoethylamino)propanenitrile; nitric acid |

| InChI Key | VYJXQKZLJZQWQD-UHFFFAOYSA-N |

The biological activity of 3-(2-Cyanoethylamino)propanenitrile; nitric acid is primarily attributed to its ability to interact with various biological targets. The cyano group and amino functionalities may contribute to its reactivity with nucleophiles, potentially leading to enzyme inhibition or modulation of signaling pathways.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could interfere with intracellular signaling cascades, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to 3-(2-Cyanoethylamino)propanenitrile have shown various biological activities, including:

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against bacterial and fungal strains.

- Neuroprotective Effects : Potential implications in neurodegenerative disease models.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of cyano-containing compounds. It was found that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of nitrile derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application .

Research Findings

Recent findings highlight the importance of functional groups in determining the biological activity of nitriles. For instance, modifications to the cyano group can enhance potency and selectivity against specific biological targets.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.